molecular formula C12H13ClN4O2 B12114211 2-(4-chloro-3,5-dimethylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide

Cat. No.: B12114211
M. Wt: 280.71 g/mol
InChI Key: JTVHVHKMSRVLFZ-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a chlorinated aromatic ring, a triazole moiety, and an acetamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide typically involves the following steps:

    Preparation of 4-chloro-3,5-dimethylphenol: This can be achieved through the chlorination of 3,5-dimethylphenol using chlorine gas or a chlorinating agent like thionyl chloride.

    Formation of 2-(4-chloro-3,5-dimethylphenoxy)acetic acid: The phenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetic acid derivative.

    Amidation with 1H-1,2,4-triazole-5-amine: The final step involves the reaction of the phenoxyacetic acid derivative with 1H-1,2,4-triazole-5-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but with optimized conditions for higher yield and purity. This might involve continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic ring, forming corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the nitro group (if present) on the triazole ring can lead to the formation of amines.

    Substitution: The chlorine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or herbicidal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenoxyacetamide moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3,5-dimethylphenoxy)acetic acid
  • 2-(4-chlorophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide
  • 2-(3,5-dimethylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide is unique due to the specific substitution pattern on the aromatic ring and the presence of both the triazole and acetamide functionalities. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H13ClN4O2

Molecular Weight

280.71 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C12H13ClN4O2/c1-7-3-9(4-8(2)11(7)13)19-5-10(18)16-12-14-6-15-17-12/h3-4,6H,5H2,1-2H3,(H2,14,15,16,17,18)

InChI Key

JTVHVHKMSRVLFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NC=NN2

Origin of Product

United States

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